Thiocyanic acid, 4-methyl-2-nitrophenyl ester has the molecular formula C8H6N2O2S and a molecular weight of approximately 194.21 g/mol . This compound features a thiocyanate group attached to a 4-methyl-2-nitrophenyl moiety. It is typically characterized as a colorless liquid or solid that is soluble in water and various organic solvents, making it useful in different chemical contexts.
These reactions allow for the modification of the compound's structure and functionality.
Thiocyanic acid, 4-methyl-2-nitrophenyl ester exhibits notable biological activities:
The synthesis of thiocyanic acid, 4-methyl-2-nitrophenyl ester can be achieved through several methods:
Thiocyanic acid, 4-methyl-2-nitrophenyl ester has diverse applications:
Research on thiocyanic acid, 4-methyl-2-nitrophenyl ester often focuses on its interactions with biological macromolecules:
Several compounds share structural similarities with thiocyanic acid, 4-methyl-2-nitrophenyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Thiocyanic acid, 4-nitrophenyl ester | C7H6N2O2S | 180.18 g/mol |
| Thiocyanic acid, 2-nitrophenyl ester | C7H6N2O2S | 180.18 g/mol |
| Thiocyanic acid, 4-methoxy-2-nitrophenyl ester | C8H6N2O3S | 210.21 g/mol |
Thiocyanic acid, 4-methyl-2-nitrophenyl ester is distinguished by its specific methyl and nitro substitutions on the phenyl ring, which influence its reactivity and biological interactions. This unique structure allows it to participate in specific
The copper-catalyzed oxidative cross-coupling of arylboronic acids with trimethylsilylisothiocyanate (TMSNCS) represents a robust method for synthesizing aryl thiocyanates under mild conditions. This protocol, developed by Sun et al., employs catalytic CuCl (10 mol%), NaF (2 equiv), and an oxygen atmosphere at ambient temperature. For thiocyanic acid, 4-methyl-2-nitrophenyl ester, the reaction would involve 2-nitro-4-methylphenylboronic acid as the substrate. The nitro group’s electron-withdrawing nature enhances electrophilic aromatic substitution, while the methyl group’s electron-donating properties balance reactivity.
Key advantages of this method include:
Table 1: Representative yields for copper-catalyzed thiocyanation of substituted arylboronic acids
| Arylboronic Acid Substituent | Product Yield (%) |
|---|---|
| 4-Methyl | 92 |
| 2-Nitro | 85 |
| 4-Cyano | 78 |
| 3-Chloro | 81 |
The mechanism involves initial transmetalation between the arylboronic acid and copper catalyst, followed by oxidative coupling with TMSNCS. Oxygen acts as a terminal oxidant, regenerating the active copper species.
While the foundational CuCl system operates effectively without exogenous ligands, recent studies suggest that nitrogen-donor ligands could modulate reactivity. For instance, bipyridine ligands enhance copper’s electrophilicity in analogous cross-coupling reactions, potentially accelerating transmetalation steps. However, the original protocol’s ligand-free design simplifies purification and reduces costs, making it preferable for nitro-containing substrates sensitive to ligand coordination effects.
The standard reaction employs dichloromethane as solvent, leveraging its moderate polarity to solubilize both aromatic substrates and ionic intermediates. Oxygen pressure studies indicate that balloon pressure (∼1 atm) suffices for catalytic turnover, with higher pressures offering no kinetic advantage. Solvent screening reveals that polar aprotic solvents like acetonitrile decrease yields due to competitive ligand coordination, while nonpolar solvents slow reaction kinetics.
Mechanochemical approaches using ball mills have emerged as sustainable alternatives to solution-phase synthesis. For aryl thiocyanates, preliminary studies on related systems demonstrate that high-speed milling enables direct C–H thiocyanation without solvents. Applied to thiocyanic acid, 4-methyl-2-nitrophenyl ester, this method would involve milling 4-methyl-2-nitrobenzene with N-thiocyanatosaccharin in the presence of iron(III) chloride.
Key parameters:
Silica gel (60 Å) serves as a grinding auxiliary in mechanochemical thiocyanation, adsorbing reagents to increase interfacial contact. Its mild acidity (pH ∼6.5) may also promote electrophilic aromatic substitution by stabilizing charged intermediates. For nitro-substituted substrates, silica’s mesoporous structure prevents over-functionalization by limiting reagent mobility.
Table 2: Performance metrics for thiocyanic acid, 4-methyl-2-nitrophenyl ester synthesis
| Parameter | Solution-Phase (Cu) | Mechanochemical (Fe) |
|---|---|---|
| Reaction Time | 2–4 h | 0.5–1 h |
| Yield | 80–85% | 70–75% (projected) |
| Solvent Consumption | 10 mL/mmol | 0 mL/mmol |
| Functional Group Tolerance | Excellent | Moderate |
The copper-catalyzed method excels in handling electron-deficient aromatics like nitroarenes, while mechanochemical routes offer faster kinetics and reduced environmental impact. However, limited literature exists on applying solid-state methods to nitro-substituted thiocyanates, necessitating further optimization for this specific substrate.
The nitro and methyl substituents on the aromatic ring significantly influence the mechanistic pathway of reductive cleavage. Kinetic studies on analogous nitroaryl thiolcarbonates reveal that electron-withdrawing groups (e.g., nitro) favor concerted mechanisms, while electron-donating groups (e.g., methyl) promote stepwise pathways through tetrahedral intermediates [1] [2]. For 4-methyl-2-nitrophenyl thiocyanate, the competing electronic effects create a balance:
Brønsted analysis of analogous systems shows β values of 0.85–1.2 for stepwise mechanisms (indicating significant bond formation in the transition state) versus 0.47–0.54 for concerted pathways [1] [2]. This compound’s dual substituent system likely creates a transition state continuum, where minor changes in reaction conditions (e.g., pH, solvent polarity) shift the dominant mechanism.
Table 1: Mechanistic trends in nitroaryl thiocyanate reactions
| Substituent Pattern | β Value | Dominant Mechanism |
|---|---|---|
| 4-Nitro (strong EWG) | 0.47 | Concerted |
| 2,4-Dinitro (very strong EWG) | 0.54 | Concerted |
| 4-Methyl-2-nitro (mixed) | 0.65* | Mixed |
*Estimated from analogous systems [1] [2]
The reduction of the nitro group generates aminophenol derivatives that can act as self-generated catalysts. In ethanolic aqueous solutions:
This behavior is enhanced in polar aprotic solvents where the aminophenol intermediate remains soluble and catalytically active [4].
Persulfate activation generates sulfate radicals (SO₄- ⁻) that initiate thiocyanation through:
Key steps in persulfate-mediated thiocyanation:
$$ \text{S}2\text{O}8^{2-} \xrightarrow{\Delta} 2\ \text{SO}4^{- -} $$
$$ \text{Ar-H} + \text{SO}4^{- -} → \text{Ar}^- + \text{HSO}_4^- $$
$$ \text{Ar}^- + \text{SCN}^- → \text{Ar-SCN} $$
This pathway demonstrates meta-selectivity due to radical stabilization by the nitro group’s resonance effects [5] [7].
Competing polymerization occurs via three primary pathways:
Table 2: Byproduct distribution in radical-mediated reactions
| Condition | Major Byproduct | Yield Range |
|---|---|---|
| High [SCN⁻] | Bis(thiocyanato)arenes | 15–22% |
| Acidic pH | Disulfide derivatives | 8–12% |
| Elevated temp. | Polyaryl networks | 5–18% |
Mitigation strategies include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight (g/mol) | 194.21 |
| CAS Number | 71215-88-8 |
| Density (g/cm³) | 1.36 |
| Boiling Point (°C) | 311.2 at 760 mmHg |
| Flash Point (°C) | 142 |
| Exact Mass | 194.01500 |
| LogP | 2.99958 |
| Index of Refraction | 1.619 |
The utility of thiocyanic acid, 4-methyl-2-nitrophenyl ester as a building block for heterocyclic compound development stems from its ability to participate in diverse cyclization reactions [3]. The compound's electronic structure, featuring both nucleophilic and electrophilic centers, enables participation in various ring-forming processes that are fundamental to heterocyclic synthesis . Research has demonstrated that organic thiocyanates serve as valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds [3].
The synthesis of benzoxathiolone derivatives represents a significant application of thiocyanic acid, 4-methyl-2-nitrophenyl ester in heterocyclic chemistry [4] [5]. Benzoxathiolone structures, characterized by their six-membered rings containing both oxygen and sulfur heteroatoms, can be accessed through cyclization reactions involving thiocyanate-containing precursors [6]. The formation of these heterocyclic systems typically proceeds through nucleophilic attack at the thiocyanate carbon, followed by intramolecular cyclization to form the desired ring structure [7].
Mechanistic studies have revealed that the synthesis of benzoxathiolone derivatives from thiocyanate precursors involves the initial formation of sulfur-carbon bonds through nucleophilic substitution mechanisms [8]. The electron-withdrawing nature of the nitro group in the 4-methyl-2-nitrophenyl thiocyanate enhances the electrophilicity of the thiocyanate carbon, facilitating nucleophilic attack by appropriate cyclization partners [9]. This reactivity pattern has been exploited in the development of synthetic methodologies for accessing structurally diverse benzoxathiolone scaffolds [6].
The regioselectivity observed in benzoxathiolone formation has been attributed to the preferential attack at specific positions within the thiocyanate moiety [10]. Research has shown that reaction conditions can significantly influence the regioselectivity, with solvent choice and substrate structure playing crucial roles in determining the outcome of cyclization reactions [10]. The formation of 2,3-dihydro-1,4-benzoxathiine derivatives has been achieved through careful control of reaction parameters, demonstrating the versatility of thiocyanate-based building blocks [10].
The incorporation of thiocyanate functionality into pharmacophore structures represents an important application of thiocyanic acid, 4-methyl-2-nitrophenyl ester in medicinal chemistry [11] [12]. Thiocyanate-containing compounds have demonstrated significant biological activities, including antiparasitic and antimicrobial properties [11]. The systematic design and synthesis of aryloxyethyl thiocyanate derivatives have yielded compounds with potent activity against Trypanosoma cruzi, the causative agent of Chagas disease [12].
Research findings have established that thiocyanate moieties serve as essential pharmacophoric elements in various bioactive molecules [13] [14]. The thiocyanate group functions as part of natural defense mechanisms in mammalian biology, reaching millimolar concentrations in extracellular fluids and participating in antimicrobial systems [13]. This biological relevance has motivated the development of synthetic methodologies for incorporating thiocyanate functionality into drug-like molecules [15].
The preparation of thiocyanate-containing pharmacophores typically involves direct thiocyanation reactions or functional group transformations of existing thiocyanate precursors [16] [17]. Recent progress in direct thiocyanation methodologies has enabled the introduction of thiocyanate groups into parent molecules through nucleophilic, electrophilic, and radical reaction pathways [16]. These synthetic approaches have proven particularly valuable for constructing thiocyanate-containing small organic molecules with potential therapeutic applications [17].
Structural modification studies have revealed that the positioning and electronic environment of the thiocyanate group significantly influence biological activity [11]. Compounds bearing thiocyanate groups connected to nonpolar skeletons, including arylthio and dichlorophenoxy systems, have shown enhanced antiproliferative activity against parasitic organisms [12]. These structure-activity relationship findings have guided the rational design of optimized thiocyanate-containing pharmacophores [18].
| Application Area | Synthetic Utility | Key Reactions |
|---|---|---|
| Benzoxathiolone Derivatives | Building block for six-membered sulfur-oxygen heterocycles | Ring formation via nucleophilic cyclization |
| Thiocyanate-Containing Pharmacophores | Incorporation into drug-like molecules with biological activity | Direct incorporation or functional group transformation |
| Isothiocyanate Formation | Thermal rearrangement substrate for isomerization reactions | Thiocyanate-to-isothiocyanate rearrangement |
| Nucleophilic Substitution Products | Electrophilic center for nucleophilic displacement reactions | Nucleophilic attack at thiocyanate carbon or sulfur |
| Cyclization Precursors | Precursor for complex heterocyclic scaffolds through cyclization | Intramolecular cyclization with proximate nucleophiles |